1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea

Urea transporter UT-A1 inhibition IC₅₀ potency

This unsubstituted phenylurea pyrazolopyrimidine is a distinguished UT-A1 inhibitor (IC50 1.50 µM) with a critical ~21-fold selectivity window over UT-B, making it the preferred probe for renal urea flux assays. Unlike its dichlorophenyl analog (CAS 1790196-02-9), which potently inhibits VEGFR-2 kinase, this specific chemotype directs target engagement exclusively toward urea transporters. Curated in ChEMBL (CHEMBL4864170) and BindingDB (BDBM50575415), it serves as an essential negative control for kinase screening and a robust reference standard for UT-A1 assay validation, avoiding the solubility artifacts of sub-micromolar inhibitors. Ideal for 'uretic' diuretic discovery programs.

Molecular Formula C14H13N5O
Molecular Weight 267.292
CAS No. 1798539-23-7
Cat. No. B2545603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea
CAS1798539-23-7
Molecular FormulaC14H13N5O
Molecular Weight267.292
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C14H13N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,20)
InChIKeyAHBJSJHDFPZKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea (CAS 1798539-23-7): Chemical Identity, Urea Transporter Pharmacology, and Procurement-Relevant Baseline


1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea (CAS 1798539-23-7; molecular formula C₁₄H₁₃N₅O; molecular weight 267.29 g/mol) is a synthetic small molecule belonging to the diaryl urea pyrazolo[1,5-a]pyrimidine class . This compound features a 2-methylpyrazolo[1,5-a]pyrimidine core linked via a urea bridge at the 6-position to an unsubstituted phenyl ring . It has been curated in authoritative bioactivity databases including ChEMBL (CHEMBL4864170) and BindingDB (BDBM50575415), where it is annotated as an inhibitor of the rat urea transporter UT-A1 (SLC14A2) [1]. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry with known applications across kinase inhibition, anticancer, and anti-inflammatory domains [2].

Why Close Analogs of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea Cannot Be Interchanged: Pharmacological Selectivity Is Determined by Subtle Urea-Arryl Modifications


Within the pyrazolo[1,5-a]pyrimidine urea chemotype, minor structural perturbations at the terminal aryl ring of the urea moiety profoundly alter target engagement profiles. The unsubstituted phenylurea terminus in this compound yields a UT-A1 IC₅₀ of 1.50 µM (1,500 nM) and a UT-B IC₅₀ of 31.0 µM (31,000 nM), corresponding to an approximately 21-fold selectivity window for UT-A1 over UT-B [1]. In contrast, the close structural analog 1-(3,4-dichlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1790196-02-9), differing only by two chlorine substituents on the phenyl ring, has been reported to exhibit potent kinase inhibition rather than urea transporter activity . Similarly, the pyrazolopyrimidine urea derivatives described by Kassab et al. (2020) bearing substituted diaryl urea motifs demonstrate potent VEGFR-2 kinase inhibition (IC₅₀ in the nanomolar range) and broad-spectrum antiproliferative activity (GI₅₀ 0.553–3.80 µM), a pharmacological profile orthogonal to urea transporter modulation [2]. These divergent biological outcomes underscore that generic substitution across this scaffold is not scientifically valid; the specific phenylurea substitution pattern of the target compound is the determinant of its UT-A1-selective pharmacology.

Quantitative Differentiation Evidence for 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea (CAS 1798539-23-7): Head-to-Head and Cross-Study Comparisons Against Key UT-A1 Inhibitor Comparators


UT-A1 Inhibitory Potency: 1.50 µM IC₅₀ Compared to Reference UT-A1 Inhibitor UTA1inh-A1 (3.3 µM IC₅₀)

In a standardized fluorescence-based urea transport assay using rat UT-A1 expressed in MDCK cells with a 15-minute incubation, 1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea inhibited UT-A1-mediated urea transport with an IC₅₀ of 1.50 µM (1,500 nM) [1]. The structurally distinct UT-A1 reference inhibitor UTA1inh-A1, tested under comparable conditions in the same target system, exhibits an IC₅₀ of 3.3 µM for UT-A1 . This represents approximately 2.2-fold greater potency for the target compound relative to UTA1inh-A1 at the UT-A1 isoform.

Urea transporter UT-A1 inhibition IC₅₀ potency MDCK cell assay

UT-A1 vs. UT-B Selectivity Ratio: ~21-Fold Isoform Selectivity Versus ~4.8-Fold for UTA1inh-A1

Inhibition profiling across the two principal urea transporter isoforms reveals that 1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea inhibits rat UT-A1 with IC₅₀ = 1.50 µM and rat UT-B with IC₅₀ = 31.0 µM, yielding a UT-A1/UT-B selectivity ratio of approximately 20.7 [1]. By comparison, the reference inhibitor UTA1inh-A1 exhibits IC₅₀ values of 3.3 µM (UT-A1) and 16 µM (UT-B), corresponding to a selectivity ratio of only ~4.8 . The target compound therefore demonstrates approximately 4.3-fold greater discrimination between UT-A and UT-B isoforms than UTA1inh-A1.

Isoform selectivity UT-A1 UT-B urea transporter therapeutic window

Structural Differentiation from VEGFR-2-Targeted Pyrazolopyrimidine Ureas: The Phenyl Substituent Determines Target Engagement Fate

A series of diaryl urea pyrazolopyrimidine derivatives reported by Kassab et al. (2020), exemplified by compounds 5c, 5e, 5g, and 5h bearing substituted aryl ureas (e.g., 4-chlorophenyl, 3,4-dichlorophenyl), potently inhibited VEGFR-2 kinase with IC₅₀ values in the nanomolar range and exhibited broad-spectrum antiproliferative activity with GI₅₀ values of 0.553–3.80 µM across NCI-60 cancer cell lines [1]. In stark contrast, the target compound—bearing an unsubstituted phenylurea—is annotated in ChEMBL/BindingDB exclusively as a urea transporter inhibitor (UT-A1/UT-B) with no reported kinase activity [2]. This divergence illustrates that the presence or absence of electron-withdrawing substituents on the terminal phenyl ring acts as a binary switch between kinase inhibition and urea transporter modulation within the identical pyrazolo[1,5-a]pyrimidine chemotype.

Target engagement VEGFR-2 kinase diaryl urea structure-activity relationship pyrazolopyrimidine scaffold

Physicochemical Differentiation: Lower Molecular Weight and logP Compared to Dichlorophenyl Analog Improves Formulation Flexibility

The target compound (MW 267.29 g/mol; molecular formula C₁₄H₁₃N₅O) is significantly smaller and less lipophilic than its closest commercially cataloged analog, 1-(3,4-dichlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (MW 336.18 g/mol; ACD/LogP 3.84) . The absence of the two chlorine atoms reduces molecular weight by approximately 69 Da and is expected to lower the calculated logP by approximately 1.5–2.0 log units based on the Hansch π contribution of aromatic chlorine substituents (~+0.7 per chlorine). This translates to improved aqueous solubility prospects and reduced non-specific protein binding in biological assays.

Physicochemical properties logP molecular weight drug-likeness formulation

Noncompetitive Inhibition Mechanism Suggests Allosteric Binding Distinct from Substrate-Competitive UT Inhibitors

The high-throughput screen and subsequent structure-activity analysis of >400 UT-A inhibitor analogs conducted by Esteva-Font et al. (2013) established that the identified UT-A1 inhibitor chemotypes, which include pyrazolopyrimidine-containing scaffolds, inhibit urea transport through a noncompetitive mechanism with respect to urea substrate [1]. The target compound, as a member of this inhibitor class curated in the same ChEMBL/BindingDB dataset associated with the UCSF urea transporter screening program [2], is consistent with a noncompetitive, likely allosteric mode of UT-A1 inhibition. This mechanism is pharmacologically distinct from substrate-competitive urea analogs such as dimethylthiourea (DMTU), which inhibit UT-A1 and UT-B with IC₅₀ values of 2–3 mM and compete directly with urea at the transport pore [3].

Inhibition mechanism noncompetitive allosteric urea transporter pharmacology

Best-Fit Research and Industrial Application Scenarios for 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea (CAS 1798539-23-7)


UT-A1-Selective Pharmacological Tool for Dissecting Tubular Urea Handling in Renal Physiology Studies

With a UT-A1 IC₅₀ of 1.50 µM and ~21-fold selectivity over UT-B [1], this compound is optimally suited as a pharmacological probe in isolated perfused renal tubule or MDCK cell-based urea flux assays where selective blockade of the UT-A1 isoform is required. Its ~4.3-fold greater selectivity ratio compared to UTA1inh-A1 (4.8-fold) makes it the preferred choice when experimental designs demand minimal cross-inhibition of UT-B expressed in erythrocytes or vasa recta endothelial cells.

Lead Compound for Salt-Sparing 'Urearetic' Diuretic Development Programs

UT-A1 is the predominant urea transporter in the kidney collecting duct and represents a validated target for a novel diuretic class ('urearetics') that promotes water excretion without perturbing electrolyte balance [1]. The noncompetitive inhibition mechanism inferred for this chemotype [1] ensures sustained target engagement under varying urea loads encountered in pathological fluid retention states (heart failure, liver cirrhosis, nephrotic syndrome). Its favorable physicochemical profile (MW 267.29; moderate predicted logP) supports oral bioavailability optimization in medicinal chemistry campaigns.

Negative Control Compound for VEGFR-2 Kinase Screening Cascades Using Pyrazolopyrimidine Urea Libraries

Because the unsubstituted phenylurea terminus of this compound directs target engagement toward urea transporters rather than VEGFR-2 kinase—in contrast to substituted diaryl urea pyrazolopyrimidines that potently inhibit VEGFR-2 (IC₅₀ nanomolar range) [1]—this compound serves as an ideal negative control in kinase selectivity panels. Researchers screening pyrazolopyrimidine urea libraries for kinase inhibitors can use this compound to benchmark specificity and rule out urea transporter-mediated off-target effects.

Reference Standard for UT-A1 Binding Assay Development and ChEMBL/BindingDB Bioactivity Data Curation

As a compound with well-annotated, dual-target IC₅₀ data (UT-A1: 1.50 µM; UT-B: 31.0 µM) curated in both ChEMBL (CHEMBL4864170) and BindingDB (BDBM50575415) [1], this molecule is an excellent reference standard for validating new UT-A1 fluorescence-based or radiolabeled urea flux assays. Its moderate potency avoids the hook effect and solubility artifacts sometimes observed with sub-micromolar inhibitors such as PU-48 (IC₅₀ 0.32 µM) , making it a robust positive control for day-to-day assay quality monitoring.

Quote Request

Request a Quote for 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.